1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene
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Overview
Description
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is an organic compound belonging to the class of chlorinated aromatic compounds It features a benzene ring substituted with a chlorine atom and a methoxymethyl group attached to a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene typically involves the reaction of 1-chloro-2-methylbenzene with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the methoxymethyl group is introduced through the reaction of the intermediate with methanol under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of phenolic derivatives.
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Reduction: The aromatic ring can undergo reduction reactions, leading to the formation of cyclohexane derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products:
Phenolic Derivatives: Formed through nucleophilic substitution.
Aldehydes and Carboxylic Acids: Formed through oxidation.
Cyclohexane Derivatives: Formed through reduction.
Scientific Research Applications
1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene involves its interaction with nucleophiles, leading to the formation of substitution products. The presence of electron-withdrawing chlorine atoms enhances the reactivity of the compound towards nucleophilic attack. The methoxymethyl group can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
1-Chloro-2-ethynylbenzene: A chlorinated benzene derivative used in the synthesis of isoxazole compounds.
1-Chloro-4-(phenylethynyl)benzene: An internal alkyne used in the preparation of naphthalene derivatives.
4-Chlorobenzyl chloride: A chlorinated benzene derivative used as an intermediate in organic synthesis.
Uniqueness: 1-Chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The combination of chlorine atoms and a methoxymethyl group provides a versatile platform for various chemical transformations and applications in different fields.
Properties
CAS No. |
93535-56-9 |
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Molecular Formula |
C14H12Cl2O |
Molecular Weight |
267.1 g/mol |
IUPAC Name |
1-chloro-2-[(4-chlorophenyl)-methoxymethyl]benzene |
InChI |
InChI=1S/C14H12Cl2O/c1-17-14(10-6-8-11(15)9-7-10)12-4-2-3-5-13(12)16/h2-9,14H,1H3 |
InChI Key |
OPPDUVOWKCUPTO-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(C=C1)Cl)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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